3-(3-CHLOROBUT-2-EN-1-YL)-2-METHYLQUINOLIN-4-OL
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Overview
Description
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol is a synthetic organic compound with a unique structure that combines a quinoline backbone with a chlorinated butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-ol typically involves the alkylation of 2-methylquinolin-4-ol with 3-chlorobut-2-en-1-yl chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline derivative attacks the electrophilic carbon of the chlorobut-2-en-1-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorobut-2-en-1-yl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorinated side chain under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-4-ol: Lacks the chlorobut-2-en-1-yl side chain, resulting in different chemical and biological properties.
3-Chlorobut-2-en-1-yl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol is unique due to the combination of its quinoline core and chlorinated butenyl side chain. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
88654-98-2 |
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Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
3-(3-chlorobut-2-enyl)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14ClNO/c1-9(15)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
HOFQUAXNPCMCQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)Cl |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(/C)\Cl |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)Cl |
Origin of Product |
United States |
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